2,3,4,6-Tetra-O-acetyl-D-mannopyranose
Overview
Description
2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a chemical compound with the molecular formula C14H20O10 and a molecular weight of 348.30 g/mol . It is a derivative of D-mannopyranose, where four hydroxyl groups are acetylated. This compound is commonly used as a synthetic intermediate in various chemical reactions and research applications .
Mechanism of Action
Target of Action
It is known that mannose derivatives can interact with various biological targets, including enzymes and receptors involved in metabolic processes .
Mode of Action
It is proposed that upon deacetylation, an oxonium intermediate is formed, which can be attacked by a water molecule to form the corresponding 2,3,4,6-tetra-o-acetyl α- or β-glucopyranose .
Biochemical Pathways
Mannose derivatives are known to play roles in various biochemical pathways, including glycosylation processes .
Pharmacokinetics
It is soluble in chloroform, ethyl acetate, and methanol, which may influence its bioavailability .
Result of Action
Mannose derivatives have been used in research for their potential roles in stimulating biosynthetic processes .
Action Environment
Biochemical Analysis
Biochemical Properties
2,3,4,6-Tetra-O-acetyl-D-mannopyranose plays a significant role in biochemical reactions, particularly in the synthesis of glycosides and other carbohydrate derivatives. This compound interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. The acetyl groups on this compound protect the hydroxyl groups of D-mannose, preventing unwanted side reactions during synthesis. Upon deacetylation, the free hydroxyl groups can participate in enzymatic reactions, forming glycosidic bonds with other sugars or biomolecules .
Cellular Effects
This compound influences various cellular processes by serving as a precursor to D-mannose. D-mannose is involved in protein glycosylation, a critical post-translational modification that affects protein folding, stability, and function. The presence of this compound in cells can enhance the availability of D-mannose, thereby influencing glycosylation pathways. This can impact cell signaling, gene expression, and cellular metabolism, as glycosylated proteins play essential roles in these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to D-mannose through deacetylation. The free D-mannose can then participate in various biochemical pathways, including glycosylation. The acetyl groups on this compound protect the molecule during transport and initial reactions, ensuring that it reaches its target site without premature reactions. Once deacetylated, D-mannose can be incorporated into glycoproteins and glycolipids, influencing their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored at low temperatures (2-8°C) and protected from moisture. Upon exposure to aqueous environments or enzymatic activity, the acetyl groups can be hydrolyzed, leading to the formation of D-mannose. Long-term studies have shown that the presence of this compound can sustain the availability of D-mannose in cells, supporting prolonged glycosylation processes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can enhance glycosylation and improve protein function without causing adverse effects. At high doses, the accumulation of D-mannose can lead to metabolic imbalances and potential toxicity. Studies have shown that there is a threshold beyond which the beneficial effects of this compound are outweighed by its toxic effects, emphasizing the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to carbohydrate metabolism. Upon deacetylation, D-mannose enters the glycolytic pathway, where it is phosphorylated to mannose-6-phosphate by hexokinase. Mannose-6-phosphate can then be isomerized to fructose-6-phosphate, an intermediate in glycolysis and gluconeogenesis. This integration into central metabolic pathways highlights the importance of this compound in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its acetylated form, which enhances its membrane permeability. Once inside the cell, the compound can be deacetylated to release D-mannose, which is then distributed to various cellular compartments. Transporters and binding proteins may assist in the localization and accumulation of D-mannose, ensuring its availability for glycosylation and other metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,6-Tetra-O-acetyl-D-mannopyranose can be synthesized through the acetylation of D-mannopyranose. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl-D-mannopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield D-mannopyranose.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous acid/base solutions.
Substitution: Common reagents include nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Produces D-mannopyranose.
Substitution: Produces various substituted mannopyranose derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl-D-mannopyranose is widely used in scientific research, including:
Chemistry: As a synthetic intermediate in the preparation of other complex molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Medicine: As a precursor in the synthesis of glycosylated drugs and diagnostic agents.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-acetyl-D-galactopyranose: Similar structure but derived from D-galactopyranose.
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose: A β-anomer of the compound.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar structure but with benzyl groups instead of acetyl groups.
Uniqueness
2,3,4,6-Tetra-O-acetyl-D-mannopyranose is unique due to its specific acetylation pattern, which makes it a valuable intermediate in various synthetic pathways. Its reactivity and stability under different conditions make it suitable for diverse applications in research and industry .
Properties
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOLRPPTIGNUNP-JABUTEAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471943 | |
Record name | 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140147-37-1, 58645-20-8 | |
Record name | D-Mannopyranose, 2,3,4,6-tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140147-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,6-TETRA-O-ACETYL-D-MANNOPYRANOSE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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